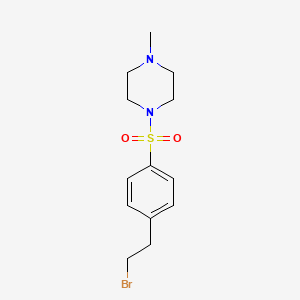
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a sulfonyl group and a bromoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Formation of the Bromoethyl Intermediate: The starting material, 4-(2-bromoethyl)benzenesulfonyl chloride, is prepared by reacting 4-(2-bromoethyl)benzenesulfonyl chloride with thionyl chloride.
Nucleophilic Substitution: The intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
科学研究应用
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential use in the development of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine depends on its specific application:
Medicinal Chemistry: The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting signaling pathways and cellular processes.
Biochemical Studies: It can interact with proteins or nucleic acids, altering their function or stability.
相似化合物的比较
Similar Compounds
- 1-((4-(2-Chloroethyl)phenyl)sulfonyl)-4-methylpiperazine
- 1-((4-(2-Iodoethyl)phenyl)sulfonyl)-4-methylpiperazine
- 1-((4-(2-Fluoroethyl)phenyl)sulfonyl)-4-methylpiperazine
Uniqueness
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromoethyl group allows for specific nucleophilic substitution reactions that may not be as efficient with other halogens.
属性
分子式 |
C13H19BrN2O2S |
|---|---|
分子量 |
347.27 g/mol |
IUPAC 名称 |
1-[4-(2-bromoethyl)phenyl]sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H19BrN2O2S/c1-15-8-10-16(11-9-15)19(17,18)13-4-2-12(3-5-13)6-7-14/h2-5H,6-11H2,1H3 |
InChI 键 |
NWRAUEHXNPLZEV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B13906770.png)
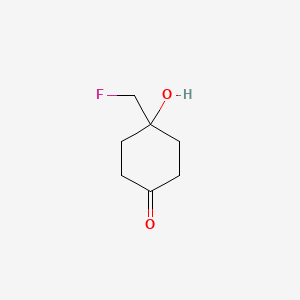
![oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol](/img/structure/B13906777.png)
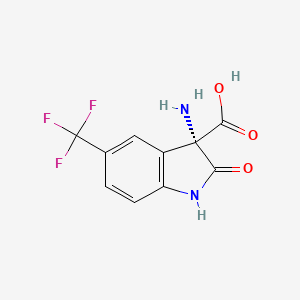
![1-(5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-3-(2-methyl-7-morpholinothiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B13906786.png)

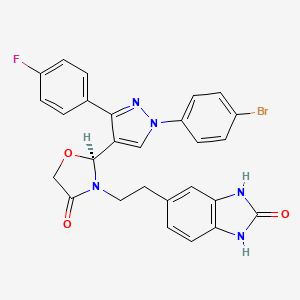
![Methyl 2-[(1R)-6-bromoindan-1-YL]acetate](/img/structure/B13906803.png)
![Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate](/img/structure/B13906816.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide](/img/structure/B13906817.png)

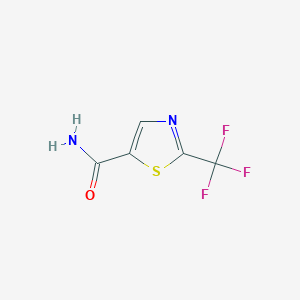
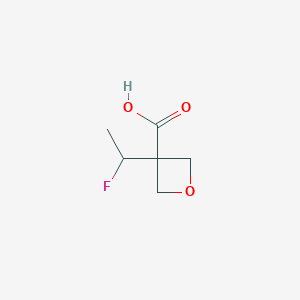
![Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13906831.png)
